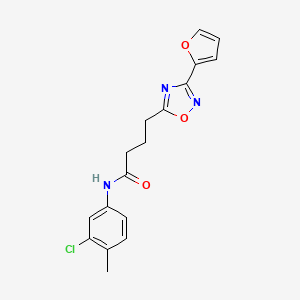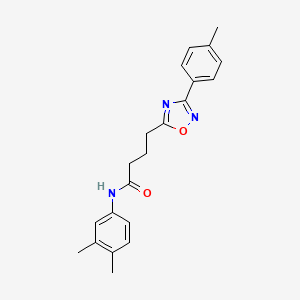
4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as CQTOB and has been synthesized through various methods. CQTOB has been used in scientific research to explore its mechanism of action, biochemical and physiological effects, and its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
CQTOB has been extensively used in scientific research due to its potential applications in various fields. One of the most significant applications of CQTOB is in the field of drug discovery. CQTOB has been shown to exhibit potential anti-cancer properties, and researchers have been exploring its potential as a drug candidate for cancer treatment. CQTOB has also been used in the development of fluorescent probes for the detection of metal ions.
Wirkmechanismus
The mechanism of action of CQTOB is not fully understood. However, studies have shown that CQTOB exhibits its anti-cancer properties by inducing apoptosis in cancer cells. CQTOB has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects
CQTOB has been shown to exhibit various biochemical and physiological effects. Studies have shown that CQTOB can induce apoptosis in cancer cells, inhibit the activity of certain enzymes, and exhibit anti-inflammatory properties. CQTOB has also been shown to have potential as a fluorescent probe for the detection of metal ions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CQTOB is its potential as a drug candidate for cancer treatment. CQTOB has also been shown to have potential as a fluorescent probe for the detection of metal ions. However, CQTOB has limitations in lab experiments due to its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the research of CQTOB. One direction is to explore its potential as a drug candidate for cancer treatment. Another direction is to further investigate its mechanism of action and its potential as a fluorescent probe for the detection of metal ions. Additionally, researchers can explore ways to overcome the limitations of CQTOB in lab experiments, such as improving its solubility in water and reducing its potential toxicity.
Conclusion
In conclusion, CQTOB is a chemical compound that has gained significant attention in scientific research. It has been synthesized through various methods and has been used in scientific research to explore its potential applications in various fields. CQTOB has potential as a drug candidate for cancer treatment and as a fluorescent probe for the detection of metal ions. However, it has limitations in lab experiments due to its low solubility in water and potential toxicity. Further research is needed to fully understand the mechanism of action of CQTOB and its potential applications.
Synthesemethoden
CQTOB can be synthesized through various methods. One of the most common methods is the reaction between 2-hydroxy-6-methylquinoline-3-carboxaldehyde and o-toluidine in the presence of chloroacetyl chloride. The resulting product is then subjected to further reactions to yield CQTOB.
Eigenschaften
IUPAC Name |
4-chloro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O2/c1-16-7-12-22-19(13-16)14-20(24(29)27-22)15-28(23-6-4-3-5-17(23)2)25(30)18-8-10-21(26)11-9-18/h3-14H,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOILTUSNLXLGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3C)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7688593.png)


